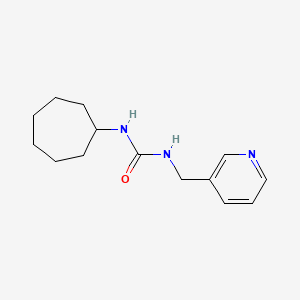![molecular formula C17H24N2O2 B7470812 Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Mechanism of Action
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By binding to the receptor's ion channel, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone blocks the flow of calcium ions into the cell, thereby inhibiting the receptor's activity. This leads to a reduction in the strength of synaptic connections and the suppression of long-term potentiation, a process that is thought to underlie learning and memory.
Biochemical and physiological effects:
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the activity of the NMDA receptor, leading to a decrease in the strength of synaptic connections and the suppression of long-term potentiation. It has also been shown to inhibit the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and memory formation. Additionally, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for the specific manipulation of this receptor in various experimental paradigms. Additionally, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is relatively stable and can be easily synthesized and purified. However, there are also some limitations to the use of Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in lab experiments. For example, it has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone may have off-target effects on other receptors or ion channels, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone. One area of research is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of this receptor in various physiological and pathological processes. Another area of research is the investigation of the potential therapeutic applications of Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone and other NMDA receptor antagonists in the treatment of neurological and psychiatric disorders. Finally, the use of Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in combination with other compounds or therapies may provide new insights into the complex mechanisms underlying synaptic plasticity and memory formation.
Synthesis Methods
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone can be synthesized by reacting 4-(2-hydroxyphenyl)piperazine with cyclohexanone in the presence of a catalyst such as hydrochloric acid. The reaction yields Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone as a white crystalline powder, which can be further purified by recrystallization.
Scientific Research Applications
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. For example, Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory. It has also been used to study the pathophysiology of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
properties
IUPAC Name |
cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16-9-5-4-8-15(16)18-10-12-19(13-11-18)17(21)14-6-2-1-3-7-14/h4-5,8-9,14,20H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDGACNQGSURNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)



![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)